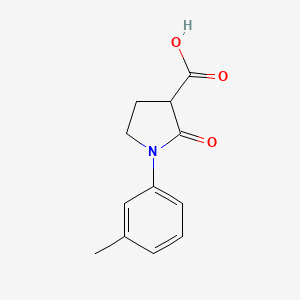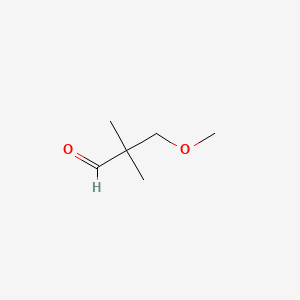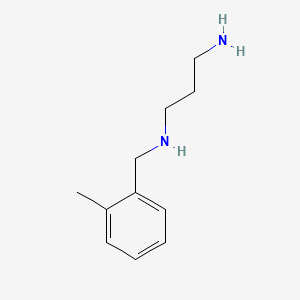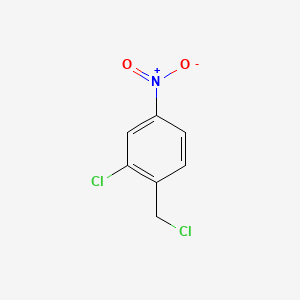
1-(3-甲基苯基)-2-氧代-3-吡咯烷羧酸
描述
The description of a chemical compound includes its IUPAC name, common names, and structural formula. It may also include its occurrence in nature or uses .
Synthesis Analysis
This involves the methods used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction .Molecular Structure Analysis
This involves the determination of the physical arrangement of atoms in the compound. Techniques used may include X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, conditions, and mechanism of the reaction .Physical and Chemical Properties Analysis
This involves the determination of properties such as melting point, boiling point, solubility, density, and refractive index .科学研究应用
抗 HIV 应用
一种密切相关的化合物“1-(4-甲基苯基)-5-氧代-2-苯基吡咯烷-2-甲酰胺”已显示出作为抗人类免疫缺陷病毒 1 型 (HIV-1) 非核苷类逆转录酶抑制剂的潜力。该化合物的吡咯烷环采用表达良好的包膜构象,促进其与 HIV-1 逆转录酶的相互作用。这种特征性的结构特征表明其与新抗病毒药物的开发相关 (Tamazyan et al., 2007)。
化学酶促合成
使用吡咯烷羧酸衍生物已经实现了对甲基对甲苯酸甲酯和两种对映异构体的甲基 β-脯氨酸的对映异构纯氮杂类似物的化学酶促合成。获得了 1-烷基-5-氧代-3-吡咯烷羧酸的对映纯甲酯,展示了这些化合物在生产高价值、对映异构纯物质中的效用,这在药物开发中至关重要 (Felluga et al., 2001)。
抗肿瘤评价
已经合成并评估了新型的芴[1,2-b]吡咯-羧酸酯及其衍生物(包括与吡咯烷羧酸相关的衍生物)对各种癌细胞系的细胞毒性。这些化合物代表了开发新的抗癌剂的一个有前景的研究领域,突出了吡咯烷羧酸衍生物的潜在治疗应用 (Liu et al., 2006)。
抗菌应用
已经合成了一些 5-氧代-1-苯基-4-(取代甲基)吡咯烷-3-羧酸衍生物,并显示出作为抗菌药物的潜力。这些化合物对革兰氏阳性菌和革兰氏阴性菌表现出中等至良好的活性,表明它们在解决细菌耐药性问题上的适用性 (Devi et al., 2018)。
催化
吡咯烷羧酸衍生物还在催化中找到了应用,例如在 Knoevenagel 缩合反应中。使用吡咯烷羧酸功能化离子液体作为该反应的催化剂展示了这些化合物在合成有机化学中的多功能性,提供了高效且环保的催化体系 (Song et al., 2012)。
作用机制
Target of Action
Similar compounds, such as pyrazole-bearing compounds, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
It’s worth noting that similar compounds have been shown to interact with their targets in a way that results in significant biological activities .
Biochemical Pathways
Indole derivatives, which share a similar structure, are known to interact with multiple receptors, influencing a variety of biological activities .
Result of Action
Similar compounds have been shown to exhibit significant antileishmanial and antimalarial activities .
Action Environment
It’s worth noting that environmental factors can significantly impact the effectiveness of similar compounds .
未来方向
生化分析
Biochemical Properties
1-(3-Methylphenyl)-2-oxo-3-pyrrolidinecarboxylic acid plays a significant role in biochemical reactions. It interacts with enzymes such as tyrosinase, which is involved in melanin production. The compound acts as an inhibitor of tyrosinase, thereby affecting the melanin biosynthesis pathway . Additionally, it interacts with proteins and other biomolecules, influencing their activity and stability. The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity.
Cellular Effects
The effects of 1-(3-Methylphenyl)-2-oxo-3-pyrrolidinecarboxylic acid on various types of cells and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can affect the MAPK/ERK signaling pathway, which is crucial for cell growth, differentiation, and survival . By altering gene expression, 1-(3-Methylphenyl)-2-oxo-3-pyrrolidinecarboxylic acid can impact cellular metabolism and overall cell function.
Molecular Mechanism
At the molecular level, 1-(3-Methylphenyl)-2-oxo-3-pyrrolidinecarboxylic acid exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, its interaction with tyrosinase results in competitive inhibition, thereby reducing melanin production . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(3-Methylphenyl)-2-oxo-3-pyrrolidinecarboxylic acid can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including changes in cell viability and metabolic activity.
Dosage Effects in Animal Models
The effects of 1-(3-Methylphenyl)-2-oxo-3-pyrrolidinecarboxylic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition and modulation of cellular processes. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological functions . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
1-(3-Methylphenyl)-2-oxo-3-pyrrolidinecarboxylic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and the regulation of metabolic flux. The compound can affect metabolite levels and influence the overall metabolic balance within cells . Understanding these pathways is crucial for determining the compound’s impact on cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of 1-(3-Methylphenyl)-2-oxo-3-pyrrolidinecarboxylic acid within cells and tissues are essential for its activity. The compound is transported by specific transporters and binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation within cells can affect its activity and function, influencing the overall cellular response to the compound.
Subcellular Localization
The subcellular localization of 1-(3-Methylphenyl)-2-oxo-3-pyrrolidinecarboxylic acid is a critical factor in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its presence in particular subcellular locations can enhance or inhibit its interactions with biomolecules, thereby affecting its overall biochemical and cellular effects.
属性
IUPAC Name |
1-(3-methylphenyl)-2-oxopyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-8-3-2-4-9(7-8)13-6-5-10(11(13)14)12(15)16/h2-4,7,10H,5-6H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDYNQYZODLGTJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCC(C2=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20404440 | |
| Record name | 1-(3-Methylphenyl)-2-oxopyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20404440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
618070-31-8 | |
| Record name | 1-(3-Methylphenyl)-2-oxo-3-pyrrolidinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=618070-31-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Methylphenyl)-2-oxopyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20404440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3-Methylphenyl)-2-oxo-3-pyrrolidinecarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[3-(4-chlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]acetic acid](/img/structure/B1352014.png)
![7-(4-chlorophenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1352015.png)
![(5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetic acid](/img/structure/B1352016.png)











